CBP Bromodomain Binding Affinity (Kd) and Selectivity Profile: Ischemin Sodium vs. BET Inhibitor JQ1 and Next-Generation CBP/p300 Inhibitors
Ischemin sodium binds the CBP bromodomain with a Kd of 19 µM, as determined by tryptophan fluorescence-based assay [1]. Its selectivity over the BET family bromodomain BRD4-1 is approximately 3.7-fold (Kd = 70 µM for BRD4-1) and exceeds 5.3-fold for BAZ2B (Kd > 100 µM) [1]. In contrast, JQ1—a BET-specific bromodomain inhibitor—exhibits nanomolar potency for BRD4 (Kd typically < 100 nM) but lacks meaningful CBP bromodomain activity [2]. Next-generation CBP/p300 bromodomain inhibitors such as I-CBP112 demonstrate substantially higher CBP affinity (Kd = 142 nM) and SGC-CBP30 shows IC50 values of 21–69 nM against CBP/p300 [3].
| Evidence Dimension | CBP bromodomain binding affinity and selectivity |
|---|---|
| Target Compound Data | Kd = 19 µM (CBP); Kd = 37 µM (BAZ1B); Kd = 41 µM (PCAF); Kd = 70 µM (BRD4-1); Kd > 100 µM (BAZ2B) |
| Comparator Or Baseline | I-CBP112: CBP Kd = 142 nM, p300 Kd = 625 nM; SGC-CBP30: CBP/p300 IC50 = 21–69 nM; JQ1: BRD4 Kd < 100 nM, negligible CBP affinity |
| Quantified Difference | Ischemin sodium exhibits ~134-fold weaker CBP affinity than I-CBP112 (19 µM vs. 142 nM) but distinct selectivity for CBP over BRD4-1 (3.7-fold) compared to JQ1 (BRD4-selective, no CBP activity) |
| Conditions | Recombinant CBP bromodomain (residues 1081–1197); tryptophan fluorescence binding assay |
Why This Matters
Researchers requiring a tool compound with moderate CBP bromodomain affinity and defined, limited BET-family cross-reactivity should select Ischemin sodium; those requiring maximal CBP/p300 potency must opt for nanomolar-affinity alternatives.
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